molecular formula C14H24Cl2N2S2 B15181790 Dispiro(thiazolidine-2,2'-tricyclo(3.3.1.1(sup 3,7))decane-6',2''-thiazolidine), dihydrochloride CAS No. 159553-27-2

Dispiro(thiazolidine-2,2'-tricyclo(3.3.1.1(sup 3,7))decane-6',2''-thiazolidine), dihydrochloride

Cat. No.: B15181790
CAS No.: 159553-27-2
M. Wt: 355.4 g/mol
InChI Key: ZDJNZHKPLAENFZ-UHFFFAOYSA-N
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Description

Dispiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane-6’,2’'-thiazolidine), dihydrochloride is a complex organic compound characterized by its unique dispiro structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of thiazolidine rings and the tricyclo decane core contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane-6’,2’'-thiazolidine), dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the formation of the desired dispiro structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Dispiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane-6’,2’'-thiazolidine), dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Dispiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane-6’,2’'-thiazolidine), dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dispiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane-6’,2’'-thiazolidine), dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[1,3-thiazolidine-2,2’-tricyclo[3.3.1.1 3,7 ]decane] hydrochloride
  • Tricyclo[3.3.1.1(3,7)]decane derivatives

Uniqueness

Dispiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane-6’,2’'-thiazolidine), dihydrochloride is unique due to its dispiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

159553-27-2

Molecular Formula

C14H24Cl2N2S2

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C14H22N2S2.2ClH/c1-3-17-13(15-1)9-5-11-7-10(13)8-12(6-9)14(11)16-2-4-18-14;;/h9-12,15-16H,1-8H2;2*1H

InChI Key

ZDJNZHKPLAENFZ-UHFFFAOYSA-N

Canonical SMILES

C1CSC2(N1)C3CC4CC2CC(C3)C45NCCS5.Cl.Cl

Origin of Product

United States

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